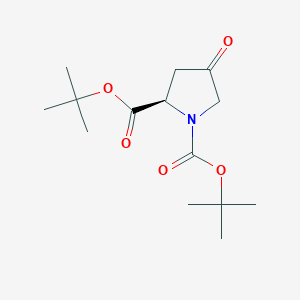

(R)-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate

Description

(R)-Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate (CAS: 1260591-66-9) is a chiral pyrrolidine derivative with a molecular formula of C₁₄H₂₃NO₅ and a molecular weight of 285.34 g/mol . It features a 4-oxo (keto) group on the pyrrolidine ring and two tert-butyl ester moieties at the 1- and 2-positions. This compound is widely utilized as a key intermediate in asymmetric synthesis, particularly for constructing bicyclic prolines in arginase inhibitors . Its purity is typically ≥98%, and it is stored under sealed, dry conditions at 2–8°C to maintain stability .

Safety data indicate hazards including H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), necessitating precautions such as avoiding heat, sparks, and direct contact .

Properties

IUPAC Name |

ditert-butyl (2R)-4-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-13(2,3)19-11(17)10-7-9(16)8-15(10)12(18)20-14(4,5)6/h10H,7-8H2,1-6H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNWQUWKRDADHK-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(=O)CN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1CC(=O)CN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate typically involves the reaction of ®-4-oxopyrrolidine-1,2-dicarboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

®-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include:

- Carboxylic acids from oxidation.

- Alcohols from reduction.

- Substituted esters from nucleophilic substitution .

Scientific Research Applications

Anticoagulant Properties

(R)-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate has been investigated for its potential as an anticoagulant agent. It serves as a precursor in the synthesis of factor Xa inhibitors, which are critical in the management of thromboembolic disorders. The compound's structure allows for modifications that enhance its bioactivity and selectivity towards target enzymes involved in the coagulation cascade .

Anticancer Research

The compound has also been utilized in the synthesis of azacyclic FTY720 analogues. FTY720 is known for its immunosuppressive properties and has been studied for its role in cancer therapy. The modifications facilitated by this compound have shown promise in enhancing the efficacy of these analogues against various cancer cell lines .

Building Block for Complex Molecules

This compound is frequently used as a building block in organic synthesis due to its unique structural features. It can undergo various transformations to yield more complex molecules, including heterocycles and biologically active compounds. Its ability to participate in reactions such as hydrolysis and esterification makes it a valuable reagent in synthetic organic chemistry .

Synthesis of Pyrrolidine Derivatives

The compound is particularly noted for its role in the preparation of 4,4-disubstituted pyrrolidine-1,2-dicarboxamides. These derivatives have applications in drug development and can exhibit a range of biological activities depending on their functional groups .

Case Study 1: Factor Xa Inhibitors

In a study published by researchers focusing on anticoagulant therapies, this compound was utilized to synthesize novel factor Xa inhibitors. The resulting compounds exhibited potent anticoagulant activity with improved pharmacokinetic profiles compared to existing drugs .

Case Study 2: Anticancer Agents

Another research project explored the use of this compound in developing analogues of FTY720 that showed enhanced cytotoxicity against multiple myeloma cells. The modifications made using this compound resulted in compounds that were significantly more effective than their predecessors .

Mechanism of Action

The mechanism of action of ®-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of (R)-di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate vary in substituents, stereochemistry, and applications. Below is a detailed analysis:

Enantiomeric Analog: (S)-Di-tert-butyl 4-Oxopyrrolidine-1,2-Dicarboxylate

Positional Isomer: Di-tert-butyl (2S)-5-Oxopyrrolidine-1,2-Dicarboxylate

Ester-Substituted Analog: (R)-1-tert-Butyl 2-Methyl 4-Oxopyrrolidine-1,2-Dicarboxylate

Functional Group Variant: Di-tert-butyl (2S,4S)-4-Hydroxypyrrolidine-1,2-Dicarboxylate

- CAS: Not explicitly listed (synthesized in ).

- Key Differences :

Benzyl-Substituted Analog: (R)-2-Benzyl 1-tert-Butyl 5-Oxopyrrolidine-1,2-Dicarboxylate

- CAS : 400626-71-3

- Key Differences: Benzyl Group: Introduces aromaticity and lability under hydrogenolysis, making it suitable for peptide coupling .

Comparative Data Table

Biological Activity

(R)-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate, with the CAS number 1260591-66-9, is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C₁₄H₂₃NO₅

- Molecular Weight : 285.34 g/mol

- Structure : The compound features a pyrrolidine ring substituted with two tert-butyl groups and two carboxylate groups, contributing to its lipophilicity and potential interactions with biological systems.

This compound has been studied for its effects on various biological pathways:

- Neuroprotective Effects : Research indicates that compounds in this class may exhibit neuroprotective properties, potentially by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

- Cognitive Enhancement : Some studies suggest that this compound could enhance cognitive functions through mechanisms similar to those of nootropic agents, although specific pathways remain to be fully elucidated.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Cognitive Enhancer : Preliminary studies have indicated that it may improve memory and learning capabilities in animal models.

- Anti-inflammatory Properties : There is emerging evidence that this compound may possess anti-inflammatory effects, which could be beneficial in treating neurodegenerative diseases.

Case Studies

-

Study on Cognitive Enhancement :

- A study conducted on rodents demonstrated that administration of this compound resulted in significant improvements in memory retention tasks compared to control groups.

- Behavioral tests indicated enhanced synaptic plasticity correlating with the observed cognitive improvements.

-

Neuroprotection Against Oxidative Stress :

- In vitro studies using neuronal cell lines showed that this compound reduced markers of oxidative stress when exposed to neurotoxic agents.

- The compound was found to upregulate antioxidant enzymes, suggesting a protective mechanism against cellular damage.

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 1260591-66-9 |

| Molecular Formula | C₁₄H₂₃NO₅ |

| Molecular Weight | 285.34 g/mol |

| Neuroprotective Activity | Yes |

| Cognitive Enhancement Potential | Yes |

| Anti-inflammatory Activity | Emerging evidence |

Q & A

Q. What is the primary role of (R)-di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate in organic synthesis, and how can it be experimentally applied as a protecting group?

This compound is widely used as a tert-butoxycarbonyl (Boc) protecting group for amines, particularly in peptide synthesis and chiral intermediate preparation. The methodology involves deprotonating the amine with a mild base (e.g., triethylamine) followed by reaction with the dicarboxylate under anhydrous conditions. The Boc group is stable under acidic conditions but can be removed using strong acids like trifluoroacetic acid (TFA) .

Q. How do stereochemical differences (e.g., R vs. S configurations) in related dicarboxylates impact their reactivity?

The (R)-enantiomer (CAS 1260591-66-9) is critical for asymmetric synthesis due to its configuration-specific interactions with chiral catalysts. For example, (S)-di-tert-butyl analogs (CAS 166410-05-5) may lead to undesired stereochemical outcomes in reactions requiring enantioselectivity, necessitating careful chiral HPLC or polarimetry validation during synthesis .

Q. What safety precautions are essential when handling this compound in the laboratory?

The compound exhibits acute oral toxicity (Category 4, H302) and skin sensitization (H317). Mandatory precautions include wearing nitrile gloves, lab coats, and eye protection. Work should be conducted in a fume hood, and spills must be neutralized with inert absorbents (e.g., vermiculite) followed by ethanol rinsing .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways involving this compound?

Institutions like ICReDD employ quantum chemical calculations (e.g., density functional theory) to predict reaction intermediates and transition states. Coupled with machine learning, these models narrow experimental conditions (e.g., solvent choice, temperature) to enhance yield and enantiomeric excess (ee). Experimental feedback refines computational parameters, creating a closed-loop design process .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points, CAS registry discrepancies)?

Cross-validate data using peer-reviewed journals, NMR/X-ray crystallography, and authoritative databases (e.g., PubChem). For example, the (R)-enantiomer (CAS 1260591-66-9) has a molecular weight of 285.34 g/mol (C₁₄H₂₃NO₅), while structural analogs like (2S,4S)-4-aminopyrrolidine derivatives (CAS 121148-01-4) require mass spectrometry for unambiguous identification .

Q. How can enantiomeric purity be achieved during large-scale synthesis of this compound?

Use chiral auxiliaries or catalysts (e.g., Jacobsen’s catalyst) in key steps like ring-opening or esterification. Monitor ee via chiral stationary-phase HPLC or circular dichroism (CD). For example, (R)-3,3′-Bis(triphenylsilyl) catalysts have been used to achieve >98% ee in related pyrrolidine syntheses .

Q. What analytical techniques are most effective for characterizing intermediates derived from this compound?

Combine ¹H/¹³C NMR for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and IR spectroscopy to track carbonyl (C=O) stretching vibrations (1700–1750 cm⁻¹). For stereochemical validation, X-ray crystallography or NOESY NMR is recommended .

Methodological Considerations

Q. How to design a reaction protocol for introducing the Boc group using this compound under mild conditions?

- Step 1: Dissolve the amine substrate in dry dichloromethane (DCM) at 0°C.

- Step 2: Add 1.2 equivalents of (R)-di-tert-butyl dicarboxylate and 1.5 equivalents of DMAP (catalyst).

- Step 3: Stir at room temperature for 12–24 hours.

- Step 4: Purify via flash chromatography (hexane/ethyl acetate gradient). Typical yields range from 70–85% .

Q. What are the limitations of using this compound in multi-step syntheses?

The Boc group may undergo unintended cleavage under strongly nucleophilic conditions (e.g., Grignard reactions). Alternative protecting groups (e.g., Fmoc) are recommended for such scenarios. Additionally, steric hindrance from the tert-butyl groups can slow reaction kinetics, requiring elevated temperatures or microwave-assisted synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.